molecular formula C16H23FN2O2 B2848435 Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 1198286-42-8

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B2848435
CAS No.: 1198286-42-8
M. Wt: 294.37
InChI Key: OFERYNIULZCFTG-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The synthesis of this compound often involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

  • Piperidine Formation: The piperidine ring can be constructed through cyclization reactions, often involving the intramolecular nucleophilic substitution of a suitable precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

  • Oxidation: KMnO4, HNO3, heat.

  • Reduction: Fe/HCl, catalytic hydrogenation, hydrogen gas (H2), pressure.

  • Substitution: HNO3, Br2, FeBr3 catalyst, heat.

Major Products Formed:

  • Nitro Derivatives: Formation of nitro compounds from the oxidation of the amino group.

  • Amine Derivatives: Formation of amine compounds from the reduction of nitro groups.

  • Halogenated Derivatives: Formation of halogenated compounds from the substitution of the fluorophenyl group.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features make it valuable in the development of new chemical entities.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems. Its presence in certain biochemical pathways can help elucidate the role of fluorine in biological processes.

Medicine: The compound has potential applications in the development of new drugs, particularly in the field of pain management and anesthesia. Its structural similarity to other piperidine derivatives makes it a candidate for further pharmacological studies.

Industry: In the chemical industry, it is used in the production of various intermediates and active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for complex chemical syntheses.

Mechanism of Action

The mechanism by which Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as receptors or enzymes. The presence of the fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Similar in structure but lacks the fluorine atom.

  • 4-(4-Amino-2-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a different ring size and substitution pattern.

Uniqueness: The presence of the fluorophenyl group in Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate imparts unique chemical and biological properties compared to its analogs. The fluorine atom can significantly alter the compound's reactivity, stability, and biological activity.

This compound , its synthesis, reactions, applications, and mechanisms. Its unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFERYNIULZCFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-42-8
Record name tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
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